4,6-Difluoro-3-methyl-1H-indazole
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Overview
Description
4,6-Difluoro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at positions 4 and 6, along with a methyl group at position 3, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-2-nitroaniline with methylhydrazine under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control systems to maintain optimal reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,6-Difluoro-1H-indazole: Lacks the methyl group at position 3, resulting in different chemical and biological properties.
3-Methyl-1H-indazole: Lacks the fluorine atoms at positions 4 and 6, leading to variations in reactivity and biological activity.
4,6-Dichloro-3-methyl-1H-indazole: Substitution of fluorine with chlorine atoms, which can affect the compound’s electronic properties and reactivity.
Uniqueness: 4,6-Difluoro-3-methyl-1H-indazole is unique due to the presence of both fluorine atoms and a methyl group, which collectively influence its chemical reactivity, stability, and biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to molecular targets .
Properties
IUPAC Name |
4,6-difluoro-3-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRRHSXDWUWGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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